![molecular formula C16H21NO5 B8338191 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid](/img/structure/B8338191.png)
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Ether Linkage: The protected pyrrolidine is then reacted with 4-hydroxybenzoic acid to form the ether linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection (if necessary): If the Boc group needs to be removed, it can be done using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected pyrrolidine derivatives.
科学研究应用
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would vary based on the specific bioactive compound it is designed to release.
相似化合物的比较
Similar Compounds
4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)benzoic acid: Similar structure but with an azetidine ring.
Uniqueness
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties compared to piperidine or azetidine analogs. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.
属性
分子式 |
C16H21NO5 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC 名称 |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-8-13(10-17)21-12-6-4-11(5-7-12)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
InChI 键 |
XTYWXBBQBQKOTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
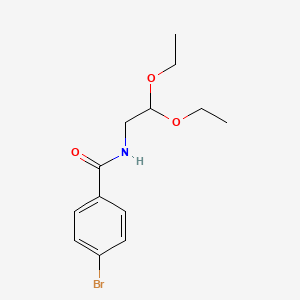
![6-Phenylnaphtho[2,1-b]benzofuran](/img/structure/B8338125.png)
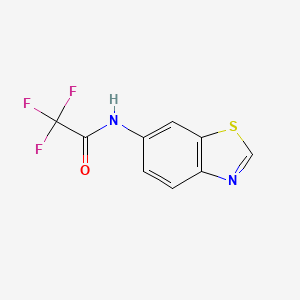
![3-Bromo-5-((S)-2-[1,2,4]triazol-1-ylmethyl-pyrrolidin-1-yl)-pyridine](/img/structure/B8338137.png)
![4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B8338145.png)


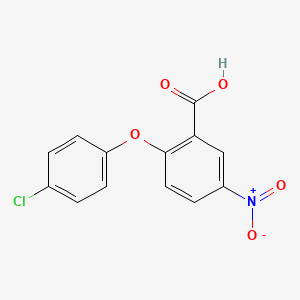

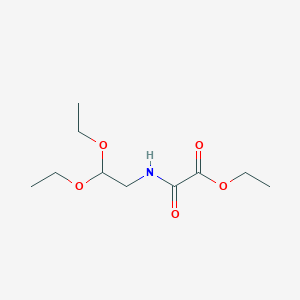
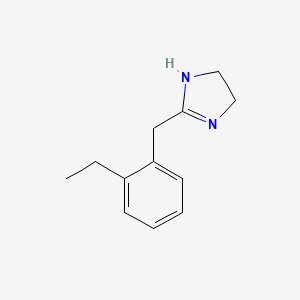


![8-Morpholinoimidazo[1,2-a]pyrazine](/img/structure/B8338187.png)
